molecular formula C20H23ClO4 B564700 二氢非诺贝特-d6 CAS No. 1189501-82-3

二氢非诺贝特-d6

货号 B564700
CAS 编号: 1189501-82-3
分子量: 368.887
InChI 键: JUAWSFKKGMCGEL-LIJFRPJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Dihydro Fenofibrate-d6 is C20H17D6ClO4 . The molecular weight is 368.88 .

科学研究应用

非诺贝特在减少全身炎症中的作用

已显示非诺贝特显着减少全身炎症标志物,而与它对脂质和葡萄糖代谢的影响无关。一项研究表明,在代谢综合征 (MetS) 受试者中,非诺贝特显着降低了血浆高敏 C 反应蛋白和 IL-6 水平,这表明非诺贝特对炎症途径具有直接的 PPARα 介导作用,这对于预防高危患者的心血管疾病 (CVD) 可能很重要 (Belfort 等人,2010 年)

在药代动力学中的应用

利用超高效液相色谱/质谱 (UPLC/MS) 测定非诺贝特活性代谢物非诺贝酸在人血浆中的研究,使用非诺贝酸 d6 作为内标。该方法突出了二氢非诺贝特-d6 在开发用于药代动力学研究的灵敏且快速的分析技术中的重要性 (Dubey 等人,2010 年)

非诺贝特在糖尿病视网膜病变和微血管终点中的应用

非诺贝特因其在脂质调节之外的新型医疗治疗应用而受到关注,尤其是在糖尿病视网膜病变 (DR) 和其他糖尿病引起的微血管并发症中。临床试验已证明 DR 进展显着减少,表明多种机制可能支持非诺贝特对糖尿病微血管终点的益处,包括对脂质控制、炎症、血管生成和细胞凋亡的影响 (Noonan 等人,2013 年)

代谢组学和非诺贝特代谢

一项使用超高效液相色谱-四极杆飞行时间质谱 (QTOFMS) 的代谢组学研究调查了食蟹猴中非诺贝特的代谢。这项研究鉴定了几种非诺贝特代谢物,包括以前未知的代谢物,揭示了以前未被认识到的非诺贝特代谢的结合途径。此类研究对于了解不同物种中药物及其代谢物的代谢途径至关重要,这可以为人类的给药和安全性提供信息 (Liu 等人,2009 年)

非诺贝特对肌酐代谢的影响

非诺贝特在科学研究中应用的另一个方面包括它对肌酐代谢的影响。研究表明,非诺贝特治疗会导致肌酐血浆水平适度可逆升高,这是一个以前未知机制的副作用。研究表明,非诺贝特增加了肌酐的代谢产生,从而深入了解了它对肾功能的影响 (Hottelart 等人,2002 年)

作用机制

Target of Action

Dihydro Fenofibrate-d6 is a metabolite of Fenofibrate . The primary target of Fenofibrate, and by extension Dihydro Fenofibrate-d6, is the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, angiogenesis, and cell apoptosis .

Mode of Action

Fenofibrate, and thus Dihydro Fenofibrate-d6, acts as an agonist to PPARα . Upon activation, PPARα alters lipid, glucose, and amino acid homeostasis . It increases lipolysis and activates lipoprotein lipase, reducing apoprotein C-III . This interaction results in changes in the lipid profile, including a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and Apo B, and an increase in high-density lipoprotein cholesterol (HDL-C) .

Biochemical Pathways

Fenofibrate’s activation of PPARα impacts several biochemical pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism . It also reduces glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . These changes in metabolic pathways are associated with alterations in the abundance of genes from the Kyoto Encyclopedia of Genes and Genomes (KEGG) database .

Pharmacokinetics

Fenofibrate is typically administered orally, with a recommended dosage of 200 to 400 mg daily . It produces substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . The long-acting form of fenofibrate, produced by the process of micronisation, has increased oral bioavailability with less variability in absorption compared with the immediate-acting form of fenofibrate .

Result of Action

The activation of PPARα by Fenofibrate leads to a series of molecular and cellular effects. It upregulates the expression of factors involved in hypoxia and osmotic stress signaling . It also reduces oxidative stress damage and lipid accumulation in the liver . In vitro studies have shown that Fenofibrate improves the survival of retinal endothelial and pigment epithelial cells under diabetic conditions .

Action Environment

The action of Fenofibrate can be influenced by environmental factors such as food consumption. A study showed that the absorption of Fenofibrate increased after food consumption, with the type of food and calorie content playing a significant role . Therefore, the efficacy and stability of Dihydro Fenofibrate-d6 may also be influenced by similar environmental factors.

安全和危害

Fenofibrate-d6 may cause harm to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

Fenofibrate, the parent compound of Dihydro Fenofibrate-d6, has shown promise in the prevention of diabetic microvascular complications . Given its extensive history of clinical use and its relatively good safety profile, fenofibrate is identified as a potential therapeutic agent requiring an urgent clinical evaluation to treat SARS-CoV-2 infection .

生化分析

Biochemical Properties

Dihydro Fenofibrate-d6, like Fenofibrate, is expected to interact with various enzymes and proteins in the body. Fenofibrate is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . The activation of PPARα by Dihydro Fenofibrate-d6 could potentially influence the regulation of genes involved in lipid metabolism, leading to changes in the levels of certain lipids in the body .

Cellular Effects

The cellular effects of Dihydro Fenofibrate-d6 are likely to be similar to those of Fenofibrate. Fenofibrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce infection by SARS-CoV-2 in cell culture models . It also has potential therapeutic efficacy for non-alcoholic fatty liver disease (NAFLD) due to its capacity to decrease the accumulation of hepatic lipids, as well as its antioxidant, anti-inflammatory, and antifibrotic properties .

Molecular Mechanism

The molecular mechanism of action of Dihydro Fenofibrate-d6 is expected to be similar to that of Fenofibrate. Fenofibrate is a fibrate that activates PPARα to alter lipid metabolism . It has been suggested that Fenofibrate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Long-term fenofibrate therapy has been shown to reduce total cardiovascular events in patients with type 2 diabetes and moderate renal impairment, without excess drug-related safety concerns . Fenofibrate treatment has been associated with concomitant decreases in creatinine clearance and estimated glomerular filtration rate (eGFR), complicating clinical surveillance during fenofibrate treatment .

Dosage Effects in Animal Models

In animal models, Fenofibrate has been shown to have protective effects on non-alcoholic fatty liver disease (NAFLD) secondary to high-fat diets

Metabolic Pathways

Fenofibrate has been shown to significantly enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures . Dihydro Fenofibrate-d6 is expected to be involved in similar metabolic pathways.

Subcellular Localization

Fenofibrate has been shown to have effects on mitochondrial dynamics, suggesting that it may localize to the mitochondria

属性

IUPAC Name

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAWSFKKGMCGEL-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675848
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189501-82-3
Record name Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。